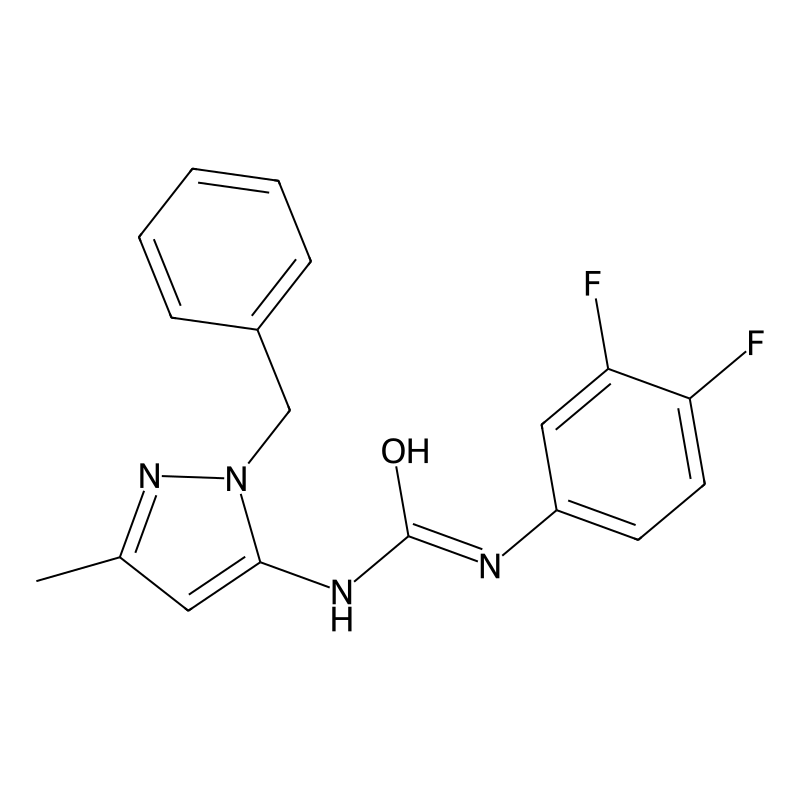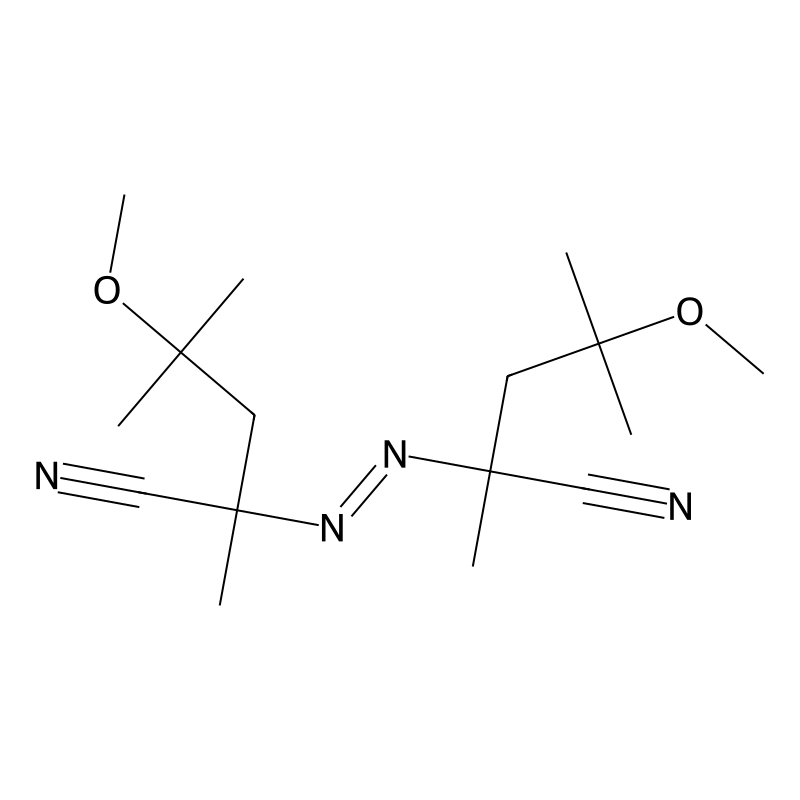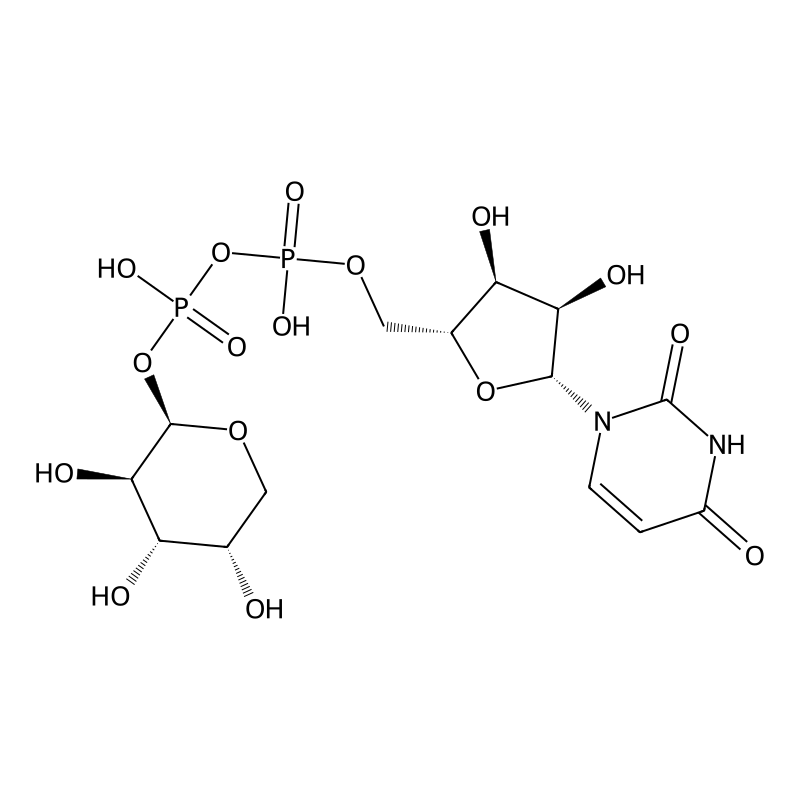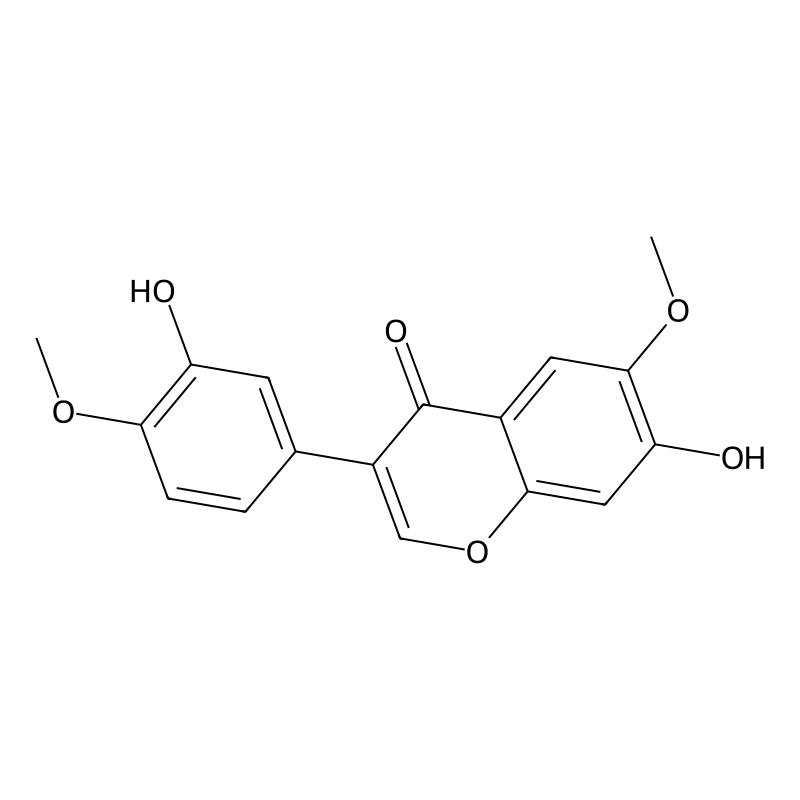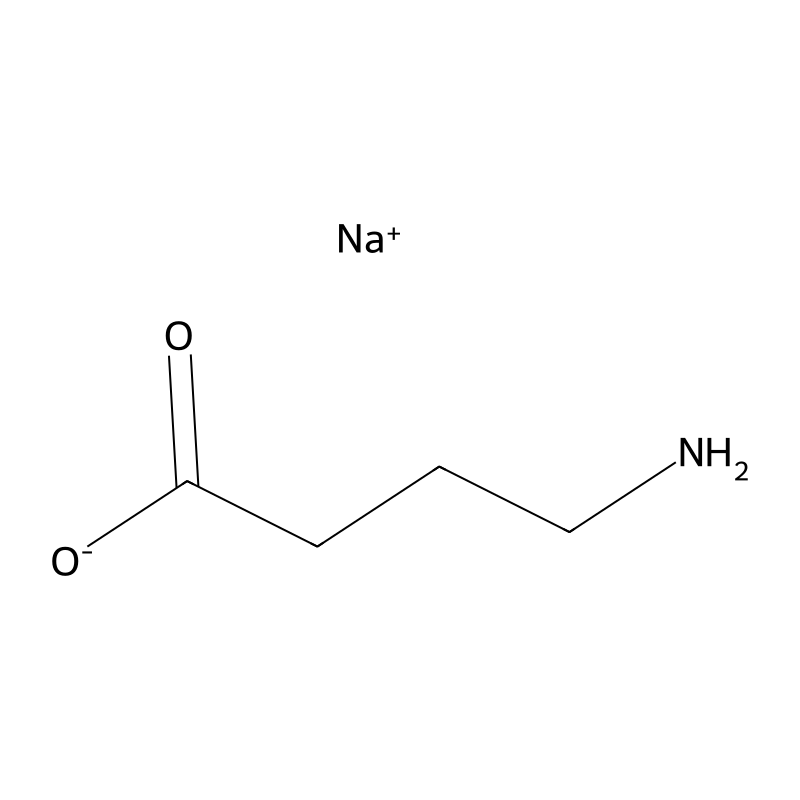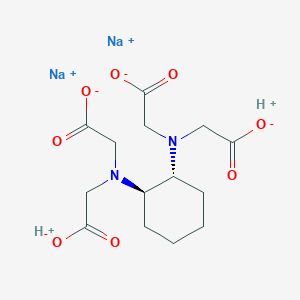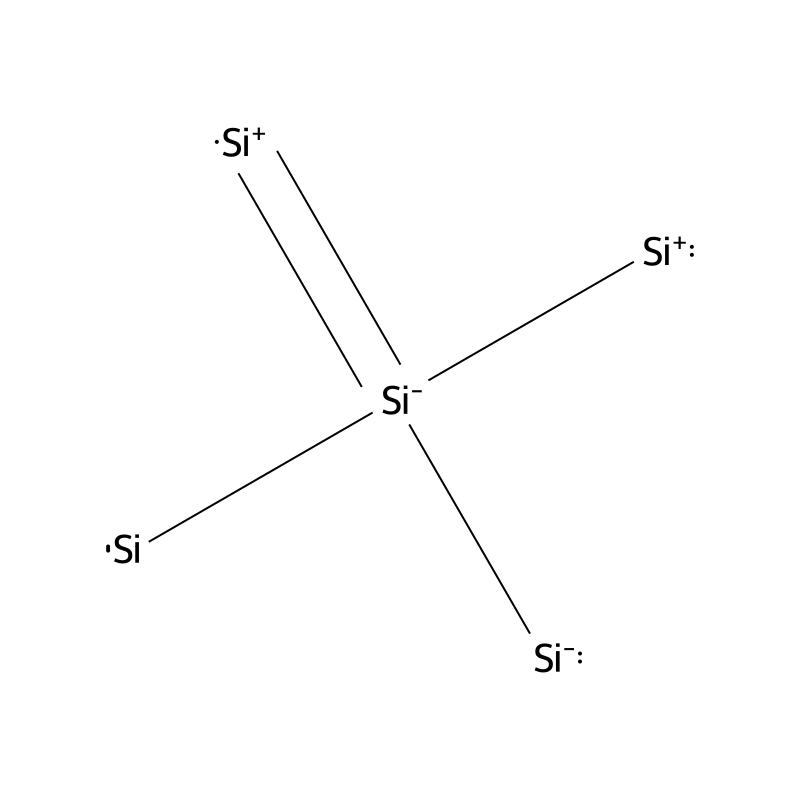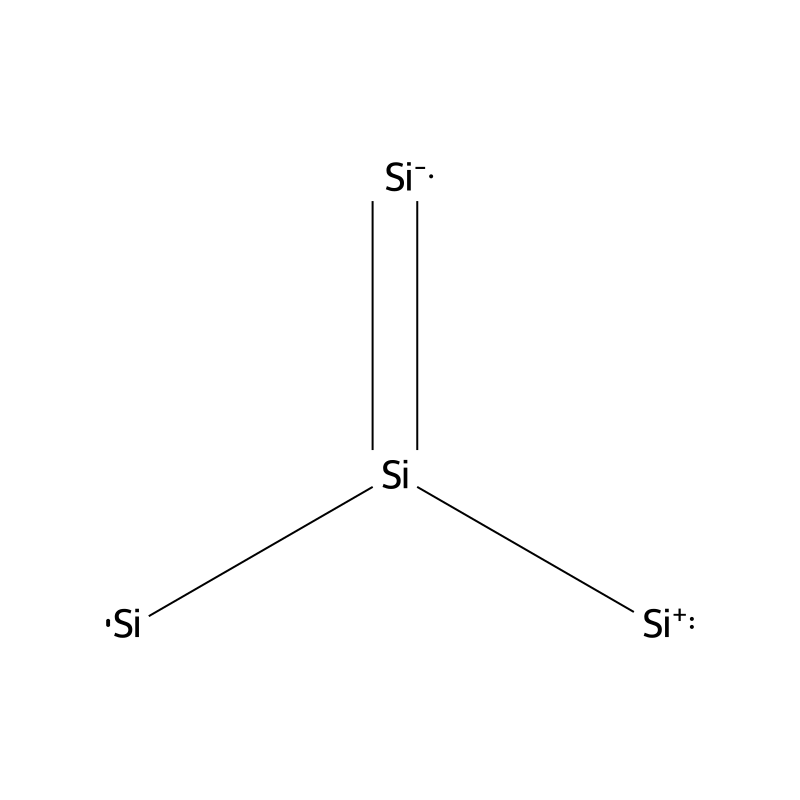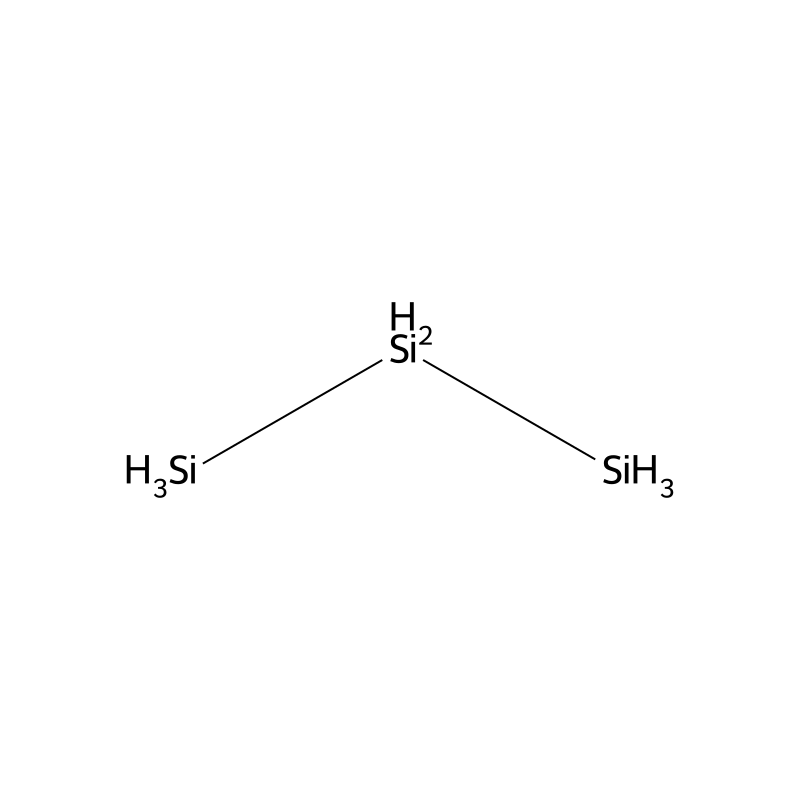Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Application in Antimicrobial Agents
Scientific Field: Organic Chemistry, Pharmacology
Summary of Application: Diethyl benzylphosphonates, which are related to the compound , have been synthesized and evaluated as potential antimicrobial agents.
Methods of Application: The new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%).
Results or Outcomes: Several newly synthesized organophosphonates were tested as new potential antimicrobial drugs on model Escherichia coli bacterial strains (K12 and R2-R3).
Application in Furan Fragment Functionalization
Scientific Field: Organic Chemistry
Summary of Application: Ethyl 4-(diethoxyphosphoryl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylate selectively enters the electrophilic substitution reactions at the position 2.
Methods of Application: The interaction of the obtained 2-chloromethyl derivative with O-, S- and N-nucleophiles was studied.
Results or Outcomes: The study showed that the compound selectively enters the electrophilic substitution reactions at the position 2.
Application in Synthesis of Diethyl Benzylphosphonates
Summary of Application: The 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate, a related compound, can be obtained using known protocols.
Methods of Application: A new approach towards the compound was developed based on a previously developed vinyl esters α,β-homodiarylation method.
Results or Outcomes: The new synthetic pathway significantly improves the overall yield of the final product.
Application in Chemical Structure Analysis
Summary of Application: Ethyl 4-(6-diethoxyphosphorylhexoxy)benzoate, a related compound, is used in the analysis of chemical structures.
Methods of Application: The chemical structure of ethyl 4-(6-diethoxyphosphorylhexoxy)benzoate is analyzed using various methods, including 2-dimensional (2D) and 3-dimensional (3D) chemical structure images.
Results or Outcomes: The analysis provides a detailed understanding of the arrangement of atoms and the chemical bonds that hold the atoms together.
Molecular Structure Analysis
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate possesses a unique structure containing several functional groups:
- Ester group (C=O-O-CH2-CH3): The ethyl ester group is linked to the central carbon atom. Esters can participate in various reactions and influence the molecule's overall properties [].
- Diethoxyphosphoryl group (P(OCH2CH3)2): This group, attached to the fourth carbon, is a phosphonate, a close relative of phosphates commonly found in biological systems [].
- Conjugated alkene system (C=C-C=O): The presence of a double bond next to a carbonyl group (C=O) creates a conjugated system, which can influence reactivity and electronic properties.
- Methyl group (CH3): This group is attached to the third carbon and can affect the molecule's size and hydrophobic character [].
- Nucleophilic Substitution Reactions: The phosphonate group can undergo nucleophilic attack, allowing for the substitution of the ethoxy groups with other nucleophiles.
- Condensation Reactions: The compound can react with amines or alcohols to form amides or esters, respectively, which are valuable in synthetic organic chemistry.
- Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield corresponding acids, which may have different biological activities .
The biological activity of ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate has been explored in several studies. It exhibits potential as an insecticide and has shown activity against certain pests due to its phosphonate structure, which disrupts metabolic processes in target organisms. Additionally, compounds with similar structures have been studied for their roles in inhibiting enzymes related to various diseases, suggesting that this compound may also possess therapeutic properties .
Several methods have been developed for synthesizing ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate:
- Phosphorylation of Enol Esters: A common method involves the reaction of an enol ester with diethoxyphosphoryl chloride under basic conditions.
- Esterification Reactions: The compound can be synthesized through esterification of 4-(diethoxyphosphoryl)-3-methylbut-2-enoic acid with ethanol.
- Condensation Reactions: Another approach includes the condensation of suitable aldehydes with diethoxyphosphonate derivatives.
These methods allow for variations in yield and purity, depending on the specific conditions employed.
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate finds applications in several fields:
- Agricultural Chemistry: Used as an insecticide due to its efficacy against certain pests.
- Pharmaceuticals: Potentially useful in drug development due to its biological activity against various enzymes.
- Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules .
Interaction studies involving ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate focus on its effects on biological systems. Research indicates that it may interact with specific enzymes or receptors, influencing metabolic pathways. Such studies are crucial for understanding its potential therapeutic applications and safety profiles when used in agricultural or medicinal contexts .
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate shares structural similarities with several other compounds, particularly those containing phosphonate groups. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-(dimethylphosphonyl)-3-methylbut-2-enoate | C₁₁H₂₁O₄P | Contains dimethyl instead of diethoxy groups |
| Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate | C₁₁H₂₃O₅P | Methyl group instead of ethyl; differing reactivity |
| Triethyl 3-methyl-4-phosphonocrotonate | C₁₂H₂₃O₄P | Similar phosphonate structure but different ester functionalities |
The uniqueness of ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate lies in its specific combination of functional groups, which influences its reactivity and potential applications compared to these similar compounds .
